molecular formula C9H18ClNO B1295598 1-Chloro-3-(cyclohexylamino)propan-2-ol CAS No. 61272-39-7

1-Chloro-3-(cyclohexylamino)propan-2-ol

Cat. No. B1295598
CAS RN: 61272-39-7
M. Wt: 191.7 g/mol
InChI Key: GTJMFOHODNLXNN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-Chloro-3-(cyclohexylamino)propan-2-ol involves nucleophilic substitution and condensation reactions. For example, cyclohexylamine reacts with 5-chloro-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde to form a product through nucleophilic substitution . Another reaction involves the treatment of 1-(4-chlorobenzylamino)-2-methylpropan-2-ol with concentrated sulfuric acid, followed by a reaction with (aryloxymethyl)oxiranes to produce new propan-2-ol derivatives . These methods could potentially be adapted for the synthesis of 1-Chloro-3-(cyclohexylamino)propan-2-ol.

Molecular Structure Analysis

The molecular structure of compounds synthesized from cyclohexylamine can exhibit interesting features such as electronic polarization and intramolecular hydrogen bonding. For instance, the vinylogous amide portion of the synthesized compounds shows electronic polarization, with the oxygen atom carrying a partial negative charge and the nitrogen atom of the cyclohexylamine portion carrying a partial positive charge . Intramolecular hydrogen bonds, such as N-H...N and N-H...O, are also observed, which can affect the overall stability and reactivity of the molecules .

Chemical Reactions Analysis

The chemical reactions involving cyclohexylamine derivatives can lead to various products depending on the reaction conditions and the nature of the reactants. For example, the reaction of indole with 1-cyclohexyl-2-pyrrolidinone and phosphoric trichloride followed by treatment with base can produce different products based on the temperature and reaction conditions . These findings suggest that the reactivity of 1-Chloro-3-(cyclohexylamino)propan-2-ol could be influenced by similar factors.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 1-Chloro-3-(cyclohexylamino)propan-2-ol are not directly discussed, the properties of related compounds can provide some insights. The presence of intramolecular hydrogen bonds can influence the solubility and boiling points of these compounds . Additionally, the electronic polarization within the molecules can affect their reactivity and interactions with other molecules . The biological activity of similar compounds, such as their adrenergic blocking and sympatholytic activities, is also noteworthy and could be relevant for the analysis of 1-Chloro-3-(cyclohexylamino)propan-2-ol .

properties

IUPAC Name

1-chloro-3-(cyclohexylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18ClNO/c10-6-9(12)7-11-8-4-2-1-3-5-8/h8-9,11-12H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTJMFOHODNLXNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60289995
Record name 1-chloro-3-(cyclohexylamino)propan-2-ol
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Molecular Weight

191.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-3-(cyclohexylamino)propan-2-ol

CAS RN

61272-39-7
Record name 1-Chloro-3-(cyclohexylamino)-2-propanol
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Record name NSC 66039
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Record name NSC66039
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Record name 1-chloro-3-(cyclohexylamino)propan-2-ol
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